Diisopropylammonium dichloroacetate

Catalog No.
S573328
CAS No.
660-27-5
M.F
C8H17Cl2NO2
M. Wt
230.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropylammonium dichloroacetate

CAS Number

660-27-5

Product Name

Diisopropylammonium dichloroacetate

IUPAC Name

2,2-dichloroacetate;di(propan-2-yl)azanium

Molecular Formula

C8H17Cl2NO2

Molecular Weight

230.13 g/mol

InChI

InChI=1S/C6H15N.C2H2Cl2O2/c1-5(2)7-6(3)4;3-1(4)2(5)6/h5-7H,1-4H3;1H,(H,5,6)

InChI Key

ILKBHIBYKSHTKQ-UHFFFAOYSA-N

SMILES

CC(C)NC(C)C.C(C(=O)O)(Cl)Cl

Synonyms

di-isopropylamine dichloroacetate, diisopropylamine dichloroacetate, diisopropylammonium dichloroethanoate, DIPA, dipromonium

Canonical SMILES

CC(C)[NH2+]C(C)C.C(C(=O)[O-])(Cl)Cl
  • Catalyst and Ligand in Organic Chemistry

    DIPA functions as a catalyst and ligand in various organic reactions. These reactions include olefin addition, carbonylation reactions, and asymmetric catalytic reactions Source: MedChemExpress: . As a catalyst, DIPA accelerates the rate of these reactions without being consumed itself. As a ligand, it forms a temporary bond with a reactant molecule, altering its electronic properties and facilitating the reaction.

  • Potential Therapeutic Agent

    The most studied research application of DIPA lies in its potential therapeutic effects. DIPA breaks down into dichloroacetate (DCA) once inside the body. DCA acts by inhibiting pyruvate dehydrogenase kinase (PDK) . PDK is an enzyme that regulates the entry of pyruvate into the mitochondria, the cell's energy powerhouse. By inhibiting PDK, DCA increases the flow of pyruvate into the mitochondria, promoting cellular respiration and reducing reliance on aerobic glycolysis (the Warburg effect) observed in many diseases.

  • Cancer: DCA's ability to target the Warburg effect makes it a potential candidate for cancer treatment. Studies suggest it may induce apoptosis (programmed cell death) in cancer cells while having less impact on healthy cells .
  • Mitochondrial Diseases: Mutations in genes responsible for mitochondrial function can lead to various disorders. DCA's ability to enhance mitochondrial activity makes it a potential therapeutic option for these conditions .
  • Other Applications: Research is ongoing to explore DIPA's potential benefits in various other conditions, including lactic acidosis, heart failure, and pulmonary hypertension. However, more research is needed to determine its efficacy and safety in these areas.

Diisopropylammonium dichloroacetate is an organic compound with the molecular formula C₆H₁₄Cl₂N₁O₂. It is a zwitterionic molecule, meaning it carries both positive and negative charges within its structure. This compound is primarily recognized for its role as a catalyst and ligand in various organic reactions, such as olefin addition and carbonylation reactions. Its ability to facilitate these chemical processes without being consumed makes it valuable in synthetic organic chemistry .

The mechanism of action for DIPA in biological systems is still under investigation []. Research suggests it might influence cellular metabolism through its interaction with pyruvate dehydrogenase (PDH), an enzyme crucial for energy production []. However, further studies are needed to fully understand its biological effects.

  • Toxicity: DIPA exhibits moderate oral toxicity in mice, with an LD50 (lethal dose for 50% of test subjects) of 1700 mg/kg.
  • Other hazards: Information on flammability, reactivity, and other safety concerns is limited.
, predominantly due to its dichloroacetate component. The compound can undergo hydrolysis, forming dichloroacetic acid, which acts as a strong organic acid and alkylating agent. In aqueous solutions, it dissociates into dichloroacetate ions and diisopropylammonium ions. The reactivity of dichloroacetate allows it to participate in nucleophilic substitution reactions, where it can form esters or react with thiols to generate thioesters .

The biological activity of diisopropylammonium dichloroacetate is largely attributed to its metabolite, dichloroacetate. This metabolite has garnered attention for its potential therapeutic applications, particularly in cancer treatment. Dichloroacetate inhibits pyruvate dehydrogenase kinase, which regulates the entry of pyruvate into mitochondria, thereby promoting aerobic metabolism over the Warburg effect commonly seen in cancer cells. This shift enhances cellular respiration and has been studied for its effects on various cancers, including glioblastoma and metabolic disorders .

The synthesis of diisopropylammonium dichloroacetate typically involves the reaction of diisopropylamine with dichloroacetic acid or its derivatives. While specific detailed procedures are not extensively documented in the literature, the general approach includes mixing the amine with the acid under controlled conditions to ensure proper formation of the zwitterionic structure. The resulting compound can be purified through crystallization or other standard organic purification techniques .

Diisopropylammonium dichloroacetate has diverse applications across various fields:

  • Catalysis: It is used as a catalyst in organic synthesis, facilitating reactions such as carbonylation and olefin addition.
  • Biological Research: Its ability to influence metabolic pathways makes it a subject of interest in studies related to cancer therapy and metabolic disorders.
  • Pharmaceutical Development: The compound's properties are explored for potential therapeutic effects against conditions like lactic acidosis and certain types of cancer .

Research into the interactions of diisopropylammonium dichloroacetate focuses on its mechanism of action within biological systems. Studies indicate that it may enhance mitochondrial function by promoting pyruvate dehydrogenase activity through inhibition of pyruvate dehydrogenase kinase. This interaction is crucial for understanding how the compound can alter metabolic pathways and potentially improve outcomes in diseases characterized by altered cellular metabolism .

Diisopropylammonium dichloroacetate shares structural and functional similarities with several other compounds within the class of dichloroacetates and related amines.

Compound NameStructure/FormulaUnique Features
Dichloroacetic AcidCHCl₂COOHStrong organic acid; used in various chemical syntheses; precursor to dichloroacetates.
Sodium DichloroacetateNaC₂HCl₂O₂Water-soluble salt form; used in biochemistry as a buffer agent.
Trichloroacetic AcidCCl₃COOHMore potent alkylating agent; used for chemical peeling in dermatology.
Diethylaminoethyl DichloroacetateC₈H₁₄Cl₂N₂O₂Exhibits similar catalytic properties but varies in biological activity due to different amine structure.

Diisopropylammonium dichloroacetate's uniqueness lies in its zwitterionic nature, which influences its solubility and reactivity compared to other compounds listed above. Its specific interaction with metabolic pathways also differentiates it from more conventional alkylating agents like trichloroacetic acid .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

229.0636342 g/mol

Monoisotopic Mass

229.0636342 g/mol

Heavy Atom Count

13

UNII

BA6QDP0R4E

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

660-27-5

Wikipedia

Diisopropylammonium dichloroacetate

General Manufacturing Information

Acetic acid, 2,2-dichloro-, compd. with N-(1-methylethyl)-2-propanamine (1:1): INACTIVE

Dates

Modify: 2023-08-15

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